![molecular formula C23H15Br2N3 B5025577 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole
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Description
Molecular Structure Analysis
The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this is an imidazole ring, another heterocyclic compound which contains two nitrogen atoms. The presence of the bromophenyl groups will likely have a significant impact on the molecule’s reactivity and properties .Chemical Reactions Analysis
The bromine atoms on the bromophenyl groups are likely sites of reactivity, as they can be replaced by other groups in a substitution reaction. The nitrogen atoms in the imidazole ring could also potentially act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the bromophenyl and imidazole groups. For example, the bromine atoms could potentially increase the compound’s density and boiling point .Safety and Hazards
properties
IUPAC Name |
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2N3/c24-15-11-9-14(10-12-15)21-22(17-6-1-3-7-19(17)25)28-23(27-21)18-13-26-20-8-4-2-5-16(18)20/h1-13,26H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBXVUAXNIDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=C(N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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